molecular formula C7H4BrNO2S B3179866 3-bromo-6H-thieno[2,3-b]pyrrole-5-carboxylic acid CAS No. 1007386-45-9

3-bromo-6H-thieno[2,3-b]pyrrole-5-carboxylic acid

Cat. No.: B3179866
CAS No.: 1007386-45-9
M. Wt: 246.08 g/mol
InChI Key: BFQKWXMSMYDJQT-UHFFFAOYSA-N
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Description

3-Bromo-6H-thieno[2,3-b]pyrrole-5-carboxylic acid is a heterocyclic compound that contains both a thiophene and a pyrrole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-bromo-6H-thieno[2,3-b]pyrrole-5-carboxylic acid typically involves the functionalization of a thieno[2,3-b]pyrrole core. One common method includes the bromination of thieno[2,3-b]pyrrole-5-carboxylic acid using bromine or N-bromosuccinimide (NBS) under controlled conditions . The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

3-Bromo-6H-thieno[2,3-b]pyrrole-5-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amino derivatives, while coupling reactions can produce biaryl compounds .

Scientific Research Applications

3-Bromo-6H-thieno[2,3-b]pyrrole-5-carboxylic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-bromo-6H-thieno[2,3-b]pyrrole-5-carboxylic acid involves its interaction with specific molecular targets. For instance, it has been shown to inhibit certain enzymes such as demethylases, which play a role in gene regulation by modifying histones . The exact pathways and molecular targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Bromo-6H-thieno[2,3-b]pyrrole-5-carboxylic acid is unique due to the presence of the bromine atom, which enhances its reactivity and allows for further functionalization. This makes it a valuable intermediate in the synthesis of more complex molecules and materials .

Properties

IUPAC Name

3-bromo-6H-thieno[2,3-b]pyrrole-5-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4BrNO2S/c8-4-2-12-6-3(4)1-5(9-6)7(10)11/h1-2,9H,(H,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BFQKWXMSMYDJQT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(NC2=C1C(=CS2)Br)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4BrNO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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3-bromo-6H-thieno[2,3-b]pyrrole-5-carboxylic acid
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